2-Bromo-6-cyanobenzyl acetate
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Overview
Description
2-Bromo-6-cyanobenzyl acetate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.083 g/mol. This compound is used in various fields of scientific research and industry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-cyanobenzyl acetate typically involves the reaction of 2-bromo-6-cyanobenzyl alcohol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyanobenzyl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzyl derivatives.
Hydrolysis: The major product is 2-bromo-6-cyanobenzyl alcohol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-6-cyanobenzyl acetate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyanobenzyl acetate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the acetate group are key functional groups that participate in chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-cyanobenzyl acetate
- 2-Bromo-6-methylbenzyl acetate
- 2-Bromo-6-nitrobenzyl acetate
Comparison
2-Bromo-6-cyanobenzyl acetate is unique due to the presence of both bromine and cyano groups on the benzyl ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the cyano group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
(2-bromo-6-cyanophenyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-8(5-12)3-2-4-10(9)11/h2-4H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQPRMQJQCNENN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC=C1Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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